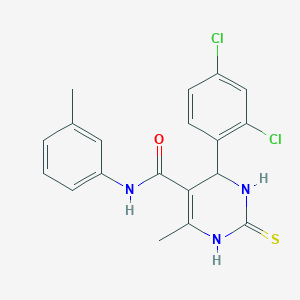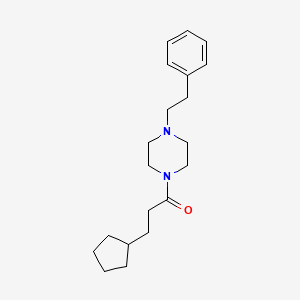![molecular formula C23H26N2 B4941035 2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4941035.png)
2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine is a complex organic compound that has gained attention in the scientific community due to its potential applications in various fields. Additionally, future directions for research will be discussed.
Wirkmechanismus
The mechanism of action of 2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine is not fully understood. However, it has been reported to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the enzyme topoisomerase IIα (Wang et al., 2015).
Biochemical and Physiological Effects
2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been shown to have cytotoxic effects on cancer cells in vitro. Specifically, it has been reported to inhibit the growth of human leukemia cells and induce apoptosis in human breast cancer cells (Wang et al., 2015). However, the compound has not been extensively studied for its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine in lab experiments is its fluorescent properties, which make it useful as a probe for the detection of metal ions. Additionally, its potential as an anticancer agent makes it a promising compound for further study. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments (Wang et al., 2015).
Zukünftige Richtungen
For research on 2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine include further investigation of its potential as an anticancer agent, as well as its potential use in OLEDs. Additionally, studies could be conducted to better understand its mechanism of action and to explore its biochemical and physiological effects. Finally, efforts could be made to improve its solubility in water to make it more versatile for use in lab experiments.
Conclusion
In conclusion, 2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine is a complex organic compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. Additionally, future directions for research have been identified, highlighting the potential for further study of this compound.
Synthesemethoden
The synthesis of 2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine involves the reaction of anthracene with 1,5-dibromopentane in the presence of sodium hydride to form 9-bromomethylanthracene. This compound is then reacted with 1-methylpiperazine and potassium carbonate to produce the final product. The yield of this synthesis method is reported to be around 70% (Wang et al., 2015).
Wissenschaftliche Forschungsanwendungen
2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been studied for its potential applications in various fields, including optoelectronics, materials science, and medicinal chemistry. In optoelectronics, this compound has been used as a fluorescent probe for the detection of metal ions (Zhang et al., 2016). In materials science, it has been studied for its potential use in organic light-emitting diodes (OLEDs) due to its high thermal stability and efficient electroluminescence (Li et al., 2017). In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent (Wang et al., 2015).
Eigenschaften
IUPAC Name |
2-(anthracen-9-ylmethyl)-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2/c1-17-23-11-6-12-24(23)13-14-25(17)16-22-20-9-4-2-7-18(20)15-19-8-3-5-10-21(19)22/h2-5,7-10,15,17,23H,6,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQLIIWDBXNQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCCN2CCN1CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4940963.png)


![2,6-dimethoxy-4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B4940992.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea](/img/structure/B4940996.png)
![ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B4940999.png)
![[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol](/img/structure/B4941002.png)
![N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B4941003.png)
![11-butoxy-3,4,5,6-tetrachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B4941010.png)
![N-cycloheptyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4941013.png)

![4-{[hydroxy(phenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4941039.png)
![4-[4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4941040.png)
![4-(3,4-dimethylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4941050.png)